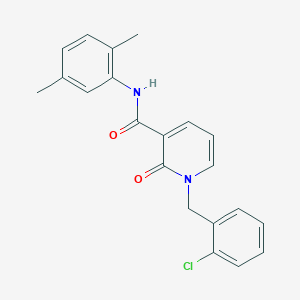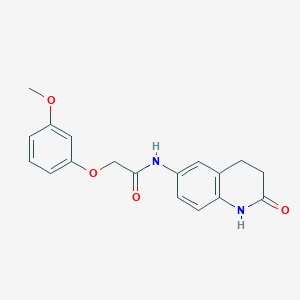![molecular formula C19H24N2O4S B2479795 2-[[1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine CAS No. 2379952-90-4](/img/structure/B2479795.png)
2-[[1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. This compound is commonly referred to as MPS or MPSM, and it has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of MPS is not fully understood. However, it is believed to act on multiple neurotransmitter systems, including dopamine, serotonin, and glutamate. MPS has been found to modulate these neurotransmitter systems, resulting in its pharmacological effects.
Effets Biochimiques Et Physiologiques
MPS has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and cognitive function. MPS has also been found to decrease the levels of pro-inflammatory cytokines, which are associated with neuroinflammation and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPS in lab experiments is its high potency and specificity. MPS has been found to exhibit a high affinity for its target receptors, making it an ideal tool for studying the pharmacology of these receptors. However, one of the limitations of using MPS in lab experiments is its complex synthesis process, which can make it difficult and expensive to obtain in large quantities.
Orientations Futures
There are several future directions for research on MPS. One area of interest is its potential therapeutic use in the treatment of psychiatric disorders, such as schizophrenia and depression. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of MPS and its potential side effects.
Méthodes De Synthèse
The synthesis of MPS involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 4-methoxybenzenesulfonyl chloride with piperidine in the presence of a base. This results in the formation of 1-(4-methoxyphenyl)sulfonylpiperidine. The second step involves the reaction of 1-(4-methoxyphenyl)sulfonylpiperidine with 6-methylpyridin-2-ol in the presence of a Lewis acid catalyst. This results in the formation of MPS.
Applications De Recherche Scientifique
MPS has been extensively studied for its potential therapeutic benefits. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. MPS has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, MPS has been found to exhibit anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
2-[[1-(4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15-5-3-7-19(20-15)25-14-16-6-4-12-21(13-16)26(22,23)18-10-8-17(24-2)9-11-18/h3,5,7-11,16H,4,6,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTFFVMMFGDETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


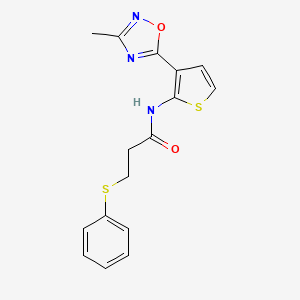
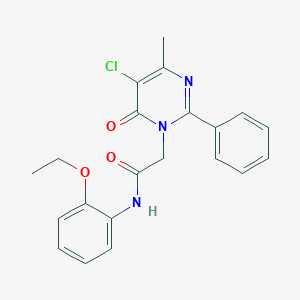
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2479716.png)
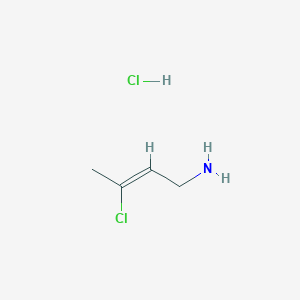
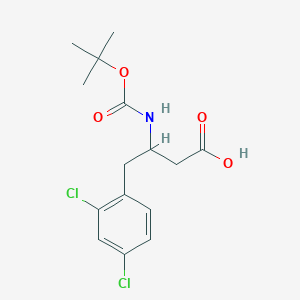
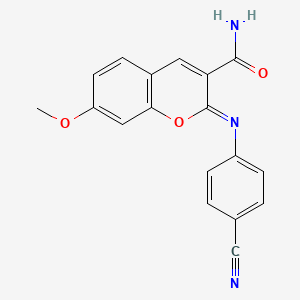
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2479721.png)
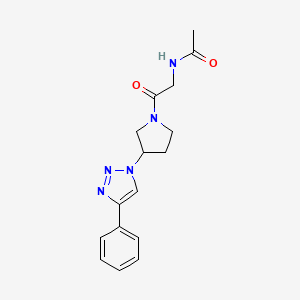
![2-(2-Chloro-6-fluorobenzyl)-4-{[(4-methylbenzyl)imino]methyl}-1,3-benzenediol](/img/structure/B2479725.png)
![2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2479730.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2479731.png)
